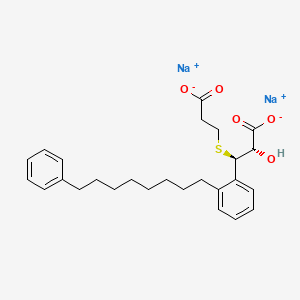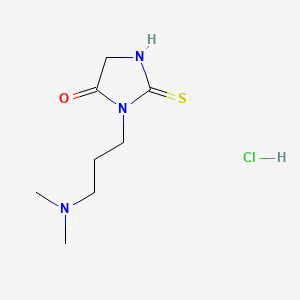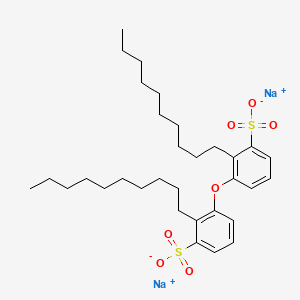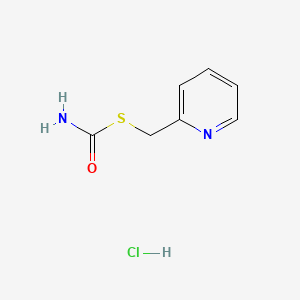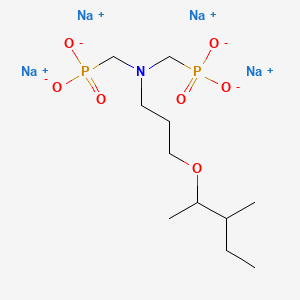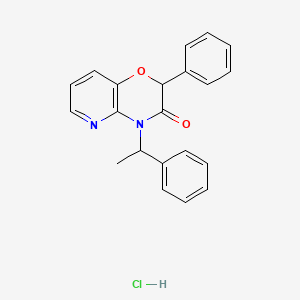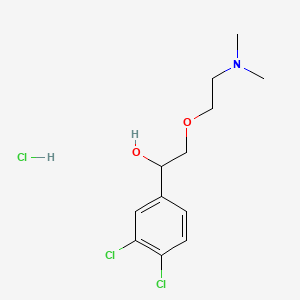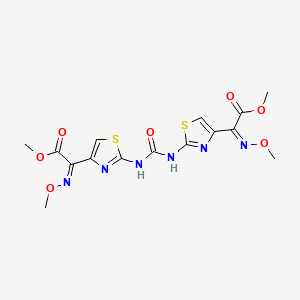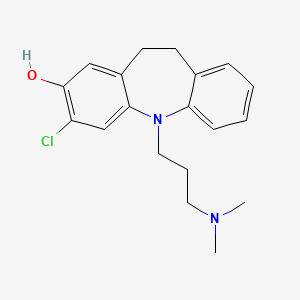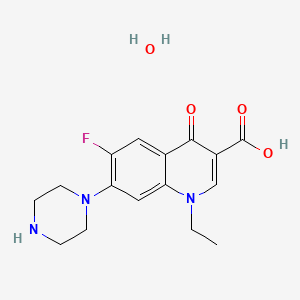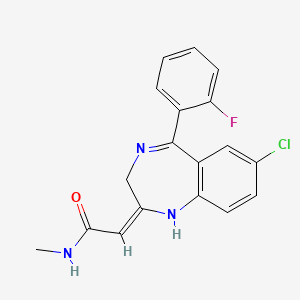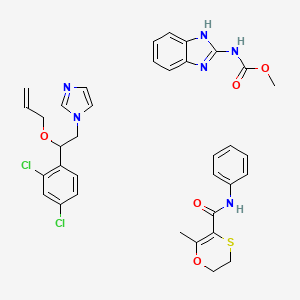
Kemira 9051/3A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kemira 9051/3A is a specialized chemical compound developed by Kemira, a global leader in sustainable chemical solutions. This compound is primarily used in water treatment processes and has gained attention for its effectiveness in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Kemira 9051/3A involves a series of chemical reactions that are carefully controlled to ensure the purity and effectiveness of the final product. The synthetic route typically includes the following steps:
Initial Reaction: The starting materials are reacted under specific conditions to form intermediate compounds.
Purification: The intermediate compounds are purified to remove any impurities that may affect the quality of the final product.
Final Reaction: The purified intermediates undergo a final reaction to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced purification techniques. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Kemira 9051/3A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound to yield other useful compounds.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and chlorine dioxide.
Reducing Agents: Reducing agents such as sodium borohydride are often used.
Catalysts: Various catalysts may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized forms of the compound, while reduction can yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Kemira 9051/3A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: The compound is employed in biological studies to understand its effects on different biological systems.
Medicine: Research is ongoing to explore its potential medical applications, including its use in drug development.
Industry: this compound is widely used in industrial processes, particularly in water treatment and purification.
Wirkmechanismus
The mechanism of action of Kemira 9051/3A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain molecules, leading to changes in their structure and function. This interaction can trigger a series of biochemical reactions that result in the desired outcome, such as the removal of impurities from water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kemira 9051/3A can be compared with other similar compounds used in water treatment and industrial applications, such as:
Polyaluminium Chloride: Used as a coagulant in water treatment.
Ferric Chloride: Another common coagulant with similar applications.
Polyacrylamides: Used as flocculants in water treatment processes.
Uniqueness
What sets this compound apart from these similar compounds is its unique formulation and effectiveness in specific applications. Its ability to perform under a wide range of conditions and its environmentally friendly production process make it a preferred choice in many industries.
Eigenschaften
CAS-Nummer |
65280-32-2 |
|---|---|
Molekularformel |
C35H36Cl2N6O5S |
Molekulargewicht |
723.7 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;methyl N-(1H-benzimidazol-2-yl)carbamate;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C14H14Cl2N2O.C12H13NO2S.C9H9N3O2/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-6,8,10,14H,1,7,9H2;2-6H,7-8H2,1H3,(H,13,14);2-5H,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
POJJZDSFFFHVSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.COC(=O)NC1=NC2=CC=CC=C2N1.C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



